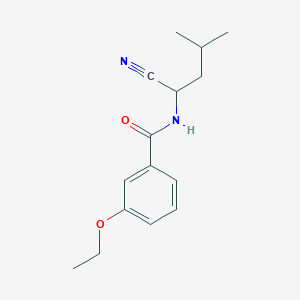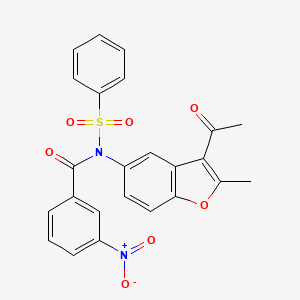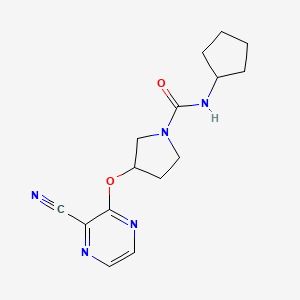
N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a methylbutyl chain, and an ethoxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide typically involves the following steps:
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Attachment of the Methylbutyl Chain: The methylbutyl chain can be introduced via an alkylation reaction, where an appropriate alkyl halide reacts with a nucleophile.
Formation of the Benzamide Core: The benzamide core is formed through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbutyl chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The ethoxy group on the benzamide core can be substituted with other nucleophiles, leading to a variety of substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the methylbutyl chain.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Substituted benzamides with various functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
Chemistry: N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the benzamide core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide
- N-(1-cyano-3-methylbutyl)-4-phenylbutanamide
- Diethyl (1-cyano-3-methylbutyl)malonate
Uniqueness: N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide is unique due to the presence of the ethoxy group on the benzamide core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-19-14-7-5-6-12(9-14)15(18)17-13(10-16)8-11(2)3/h5-7,9,11,13H,4,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPPWEOXOBWEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(CC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2446106.png)


![5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2446112.png)
![methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate](/img/structure/B2446114.png)
![4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2446115.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2446117.png)
![N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2446119.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-[(2-methoxyethyl)sulfanyl]acetamide](/img/structure/B2446121.png)
![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2446123.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2446126.png)

